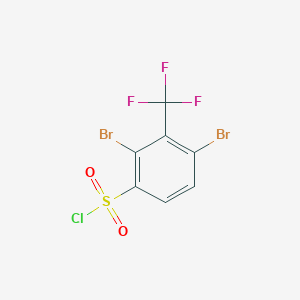
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2Br2ClF3O2S. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride typically involves the bromination of 3-trifluoromethylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 2 and 4 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in these reactions, often in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of new drugs, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable intermediate in various chemical reactions. The bromine atoms and trifluoromethyl group further enhance its reactivity and selectivity in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-trifluoromethylbenzenesulfonyl chloride
- 2,4-Dibromobenzenesulfonyl chloride
- 4-Chlorobenzenesulfonyl chloride
Uniqueness
2,4-Dibromo-3-trifluoromethylbenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C7H2Br2ClF3O2S |
|---|---|
Peso molecular |
402.41 g/mol |
Nombre IUPAC |
2,4-dibromo-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H2Br2ClF3O2S/c8-3-1-2-4(16(10,14)15)6(9)5(3)7(11,12)13/h1-2H |
Clave InChI |
HYGRAMGVVQIGSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Br)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
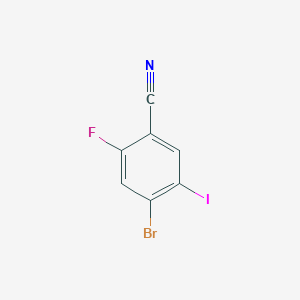
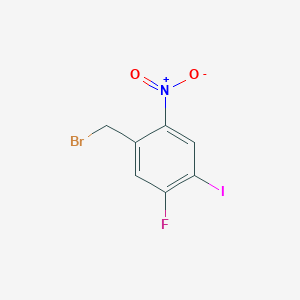
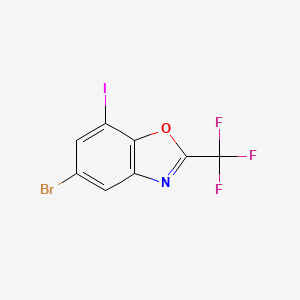
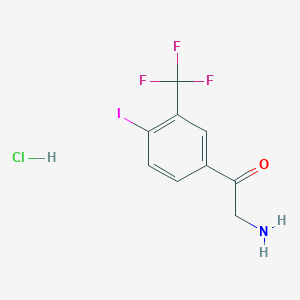
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)

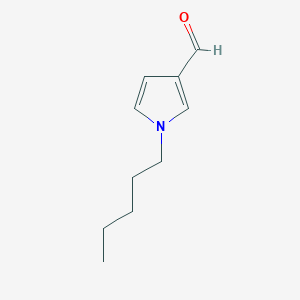
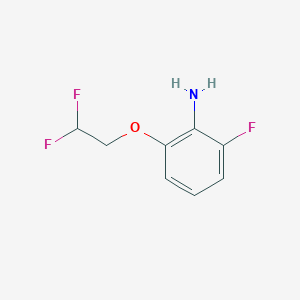
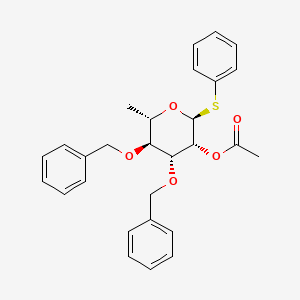

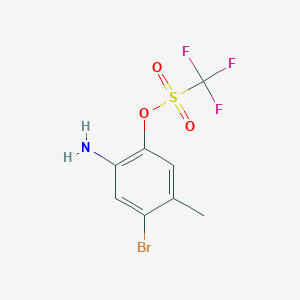
![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)

